

Application Note: UV Spectrophotometric Analysis of Dapagliflozin Propanediol Hydrate

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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639

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Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal tubule of the nephron.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion.[3] Dapagliflozin is chemically known as (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl) methyl]-D-glucitol and is available as **Dapagliflozin propanediol hydrate**. [4] It is a white crystalline powder soluble in ethanol, methanol, dimethyl-sulfoxide, and dimethyl-formamide.[4][5] This application note describes a simple, rapid, and reliable UV spectrophotometric method for the quantitative determination of **Dapagliflozin propanediol hydrate** in bulk and pharmaceutical dosage forms.

Principle

The method is based on the measurement of the ultraviolet absorbance of Dapagliflozin in a suitable solvent. The wavelength of maximum absorbance (λ_{max}) is determined, and a calibration curve is prepared by plotting absorbance versus concentration. The concentration of Dapagliflozin in the sample solution is then determined by measuring its absorbance and interpolating the value from the calibration curve. This method adheres to the principles of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.

Experimental Protocols

1. Materials and Reagents

- **Dapagliflozin Propanediol Hydrate** Reference Standard: USP grade[6][7]
- Solvents: Methanol (AR grade), Ethanol (AR grade), Distilled Water, 0.1N Nitric Acid. The choice of solvent can influence the λ_{max} . [4][5]
- Pharmaceutical Formulation: Commercially available Dapagliflozin tablets.

2. Instrumentation

- UV-Visible Spectrophotometer: A double beam spectrophotometer with a 1 cm quartz cell is required. The instrument should be capable of scanning in the UV range of 200-400 nm. [4][8][9]
- Analytical Balance: A balance with a sensitivity of 0.1 mg. [4]
- Volumetric Flasks and Pipettes: Calibrated glassware for accurate preparation of solutions.
- Sonicator: To ensure complete dissolution of the drug. [4]

3. Preparation of Standard Stock Solution

- Accurately weigh 10 mg of **Dapagliflozin Propanediol Hydrate** reference standard. [8][9]
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of the chosen solvent (e.g., methanol or distilled water) and sonicate for 10-15 minutes to dissolve the standard completely. [10]
- Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 $\mu\text{g/mL}$.

4. Determination of Wavelength of Maximum Absorbance (λ_{max})

- Pipette 1 mL of the standard stock solution (100 $\mu\text{g/mL}$) into a 10 mL volumetric flask.

- Dilute to the mark with the chosen solvent to get a final concentration of 10 µg/mL.[4]
- Scan the resulting solution from 400 nm to 200 nm in the UV-Visible spectrophotometer against a solvent blank.[4][9]
- Record the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for Dapagliflozin varies depending on the solvent used, with common values being around 220-237 nm and 278 nm.[4][5][11][12][13]

5. Preparation of Calibration Curve

- From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by making appropriate dilutions to cover a concentration range of approximately 5-30 µg/mL.[4][9][12]
- Measure the absorbance of each working standard solution at the determined λ_{max} using the solvent as a blank.
- Plot a graph of absorbance versus concentration.
- The plot should be linear, and the correlation coefficient (R^2) should be close to 0.999.[11][12]

6. Preparation of Sample Solution (from Tablets)

- Weigh and powder 20 tablets to get a uniform mixture.[9]
- Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Dapagliflozin.[9][10]
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of the chosen solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the solvent and mix well.
- Filter the solution through a suitable filter paper (e.g., Whatman filter paper).[10]

- From the filtered solution, make an appropriate dilution to obtain a concentration within the linearity range of the calibration curve.
- Measure the absorbance of the final sample solution at the λ_{max} .

7. Calculation

The concentration of Dapagliflozin in the sample can be calculated using the regression equation obtained from the calibration curve:

$$Y = mX + c$$

Where:

- Y is the absorbance of the sample solution
- m is the slope of the calibration curve
- X is the concentration of the sample solution
- c is the intercept of the calibration curve

The amount of Dapagliflozin per tablet can then be calculated based on the dilution factor and the average weight of the tablets.

Data Presentation

Table 1: Summary of Reported UV Spectrophotometric Methods for Dapagliflozin Analysis

Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (R^2)	Reference
Distilled Water	278	5-10	Not explicitly stated, but linearity was observed	[4]
0.1N Nitric Acid	232	10-60	0.996	[5]
Water	222	2-32	0.999	[11]
Methanol	224.60	5-25	Not explicitly stated, but linearity was observed	
Methanol:Water (15:85) then Distilled Water	220	5-30	0.999	
Methanol with Water	224	5-40	0.998	
Distilled Water	237	0.5-0.9	0.994	[13]
Methanol	225	Not explicitly stated, but linearity was observed	0.996	[10]

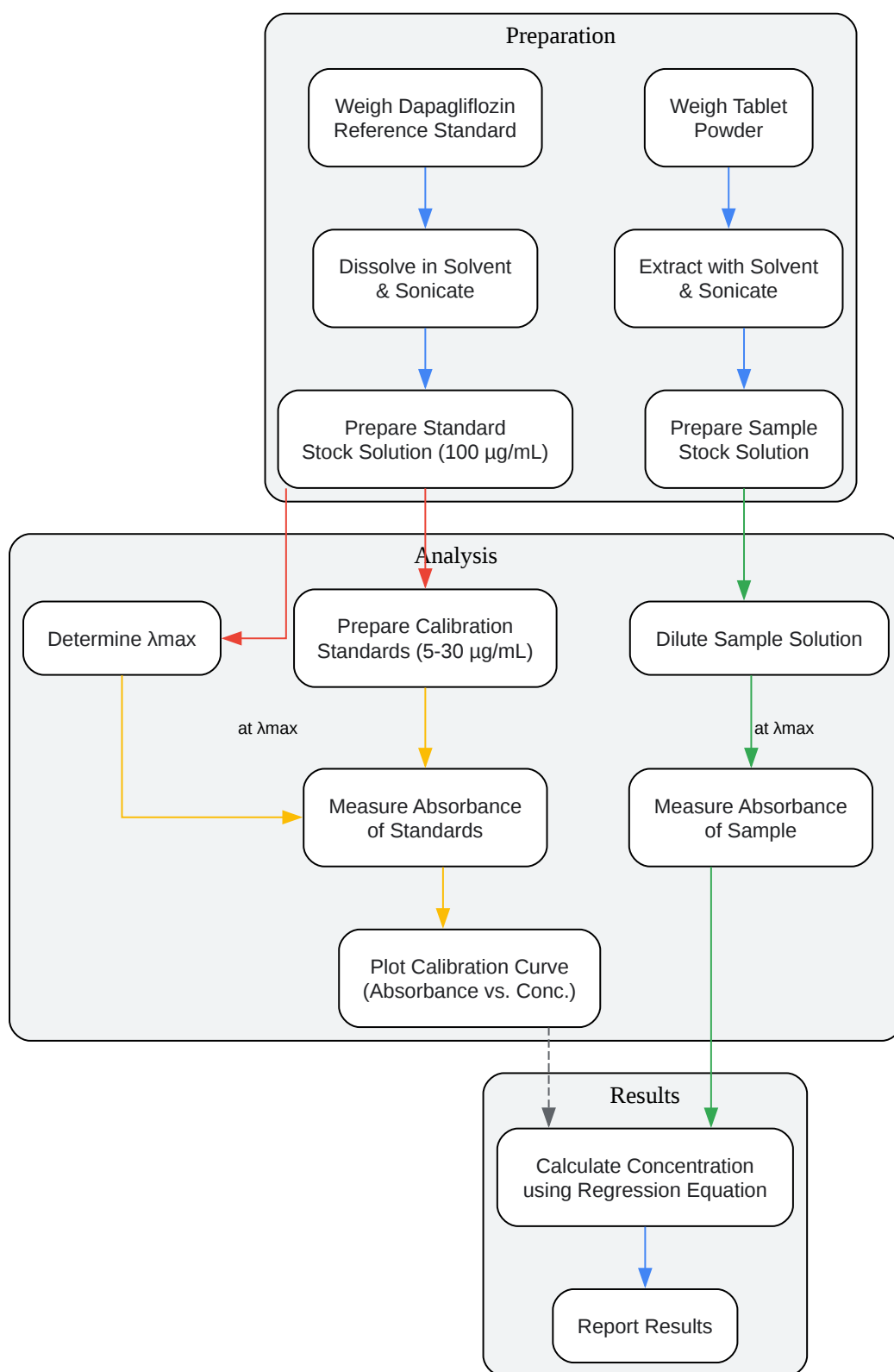
Method Validation Summary

The described UV spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][5]

- Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[\[4\]](#)[\[11\]](#)
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[\[4\]](#)[\[11\]](#)
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[\[5\]](#)[\[12\]](#)
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[\[5\]](#)[\[12\]](#)
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[\[5\]](#)
- Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Visualization



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Caption: Experimental workflow for the UV spectrophotometric analysis of Dapagliflozin. Caption: Experimental workflow for the UV spectrophotometric analysis of Dapagliflozin.

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